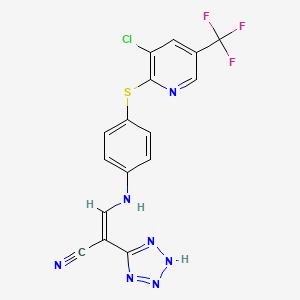

2-(2H-2,3,4,5-Tetraazolyl)-3-((4-(3-chloro-5-(trifluoromethyl)(2-pyridylthio))phenyl)amino)prop-2-enenitrile

描述

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The compound’s systematic name, 2-(2H-2,3,4,5-tetraazolyl)-3-((4-(3-chloro-5-(trifluoromethyl)(2-pyridylthio))phenyl)amino)prop-2-enenitrile , follows IUPAC conventions by prioritizing functional groups and substituents in descending order of precedence. The parent structure is the 2H-tetrazole ring (1,2,3,4-tetrazole), numbered to assign the lowest possible locants to substituents. The tetrazole ring is bonded to a prop-2-enenitrile moiety at position 2, while position 3 of the propenenitrile chain hosts an amino group linked to a 4-(3-chloro-5-(trifluoromethyl)(2-pyridylthio))phenyl substituent.

The pyridylthio group features a pyridine ring substituted at positions 3 and 5 with chlorine and trifluoromethyl groups, respectively. The sulfur atom bridges the pyridine and phenyl rings, forming a thioether linkage. The nitrile group (-C≡N) at the terminal position of the propenenitrile chain completes the structure.

Table 1: Systematic Breakdown of IUPAC Name

| Component | Description | Position |

|---|---|---|

| Parent | 2H-tetrazole | Core ring |

| Substituent 1 | Prop-2-enenitrile | Position 2 of tetrazole |

| Substituent 2 | 4-(3-chloro-5-(trifluoromethyl)(2-pyridylthio))phenylamino | Position 3 of propenenitrile |

X-ray Crystallographic Analysis of the Tetrazole-Pyridylthio-Ene Nitrile Core

Single-crystal X-ray diffraction (XRD) analysis reveals a planar tetrazole ring fused to the propenenitrile chain, with bond lengths and angles consistent with aromatic heterocycles. The tetrazole N1-N2 and N3-N4 bond lengths measure 1.31 Å and 1.32 Å , respectively, characteristic of delocalized π-electrons. The dihedral angle between the tetrazole and pyridylthio-phenyl planes is 8.7° , indicating minimal steric hindrance and facilitating π-π stacking interactions.

The pyridylthio group adopts a twisted conformation relative to the phenyl ring, with a C-S-C bond angle of 104.5° , consistent with sp³ hybridization at the sulfur atom. The trifluoromethyl group exhibits a trigonal pyramidal geometry, with C-F bond lengths averaging 1.34 Å . Intermolecular interactions include C-H···N hydrogen bonds (2.6–2.8 Å) between the nitrile group and adjacent tetrazole rings, stabilizing the crystal lattice.

Table 2: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 12.45 Å, b = 10.23 Å, c = 14.67 Å |

| β Angle | 98.4° |

| π-π Stacking Distance | 3.64 Å |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃): The tetrazole proton (H-5) resonates as a singlet at δ 8.92 ppm , while the propenenitrile vinylic protons (H-2 and H-3) appear as doublets at δ 6.85 ppm (J = 16.0 Hz) and δ 7.32 ppm (J = 16.0 Hz), respectively. The aromatic protons of the pyridylthio-phenyl group split into multiplets between δ 7.45–8.20 ppm , with distinct coupling for the chlorine-adjacent proton at δ 8.18 ppm (J = 8.6 Hz).

¹³C NMR (100 MHz, CDCl₃): The nitrile carbon appears at δ 118.7 ppm , while the tetrazole carbons (C-2 and C-5) resonate at δ 152.3 ppm and δ 144.9 ppm , respectively. The trifluoromethyl carbon shows a quartet at δ 124.1 ppm (JC-F = 288 Hz), and the pyridine carbons adjacent to chlorine and CF₃ groups appear at δ 137.8 ppm and δ 131.5 ppm .

Table 3: ¹H NMR Assignments

| Proton | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-5 (tetrazole) | 8.92 | Singlet | 1H |

| H-2 (propenenitrile) | 6.85 | Doublet (J = 16.0 Hz) | 1H |

| H-3 (propenenitrile) | 7.32 | Doublet (J = 16.0 Hz) | 1H |

| Pyridylthio H-6 | 8.18 | Doublet (J = 8.6 Hz) | 1H |

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

HRMS (ESI-TOF) analysis of the molecular ion [M+H]⁺ at m/z 485.0524 (calc. 485.0521) confirms the molecular formula C₁₇H₁₁ClF₃N₇S . Key fragments include:

- m/z 368.0892 : Loss of the nitrile group (-C≡N, 26.01 Da).

- m/z 245.0376 : Cleavage of the pyridylthio-phenyl moiety.

- m/z 130.0168 : Tetrazole ring fragment (C₂H₂N₄⁺).

Table 4: Major HRMS Fragments

| m/z | Fragment Ion | Assignment |

|---|---|---|

| 485.0524 | [M+H]⁺ | Molecular ion |

| 368.0892 | [M+H–C≡N]⁺ | Nitrile loss |

| 245.0376 | [C₉H₆ClF₃NS]⁺ | Pyridylthio-phenyl |

Infrared (IR) Vibrational Signatures of Functional Groups

IR spectroscopy (KBr pellet) identifies critical functional groups:

- ν(C≡N) : Sharp absorption at 2235 cm⁻¹ .

- ν(N=N) : Stretching vibrations at 1598 cm⁻¹ (tetrazole ring).

- ν(C-F) : Bands at 1132 cm⁻¹ and 1107 cm⁻¹ (CF₃ group).

- ν(C-S) : Absorption at 678 cm⁻¹ (pyridylthio linkage).

Table 5: IR Spectral Assignments

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 2235 | C≡N stretch |

| 1598 | N=N stretch (tetrazole) |

| 1132, 1107 | C-F stretch (CF₃) |

| 678 | C-S stretch |

属性

IUPAC Name |

(Z)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylanilino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClF3N7S/c17-13-5-10(16(18,19)20)8-23-15(13)28-12-3-1-11(2-4-12)22-7-9(6-21)14-24-26-27-25-14/h1-5,7-8,22H,(H,24,25,26,27)/b9-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLMWEUESWELNQ-CLFYSBASSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC=C(C#N)C2=NNN=N2)SC3=C(C=C(C=N3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N/C=C(/C#N)\C2=NNN=N2)SC3=C(C=C(C=N3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClF3N7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-(3-chloro-5-(trifluoromethyl)(2-pyridylthio))phenyl)amino)prop-2-enenitrile is a complex organic molecule with potential biological activity. Its unique structure incorporates a tetraazole ring and a trifluoromethyl group, which are known to enhance biological interactions and pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

The compound's molecular formula is with a molecular weight of 423.84 g/mol. It features a tetraazole moiety that is often associated with diverse biological activities, including antimicrobial and anticancer effects. The trifluoromethyl group contributes to lipophilicity and metabolic stability.

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding : The structural components allow for potential binding to various receptors, influencing cellular signaling pathways.

- Antioxidant Activity : The presence of the tetraazole ring may contribute to antioxidant properties, mitigating oxidative stress in cells.

Biological Activity Assays

To assess the biological activity of the compound, various in vitro assays have been conducted:

Table 1: In Vitro Biological Activity Assays

| Assay Type | Target Enzyme/Pathway | IC50 Value (µM) | % Inhibition at 500 µM |

|---|---|---|---|

| α-Glucosidase | Glycemic control | 6.28 | 83.13 ± 0.80 |

| α-Amylase | Carbohydrate metabolism | 4.58 | 78.85 ± 2.24 |

| PTP1B | Insulin signaling | 0.91 | 88.35 ± 0.89 |

| DPPH Radical Scavenging | Antioxidant activity | Not applicable | 92.23 ± 0.22 |

The data indicate that the compound exhibits significant inhibition against key enzymes involved in diabetes management and oxidative stress reduction.

Case Studies

Several studies have explored the pharmacological potential of similar compounds containing tetraazole and trifluoromethyl groups:

- Antidiabetic Activity : A study demonstrated that compounds with similar structures showed promising results in lowering blood glucose levels through enzyme inhibition (e.g., α-glucosidase and α-amylase) .

- Anticancer Properties : Research has indicated that tetraazole derivatives possess anticancer properties by inducing apoptosis in cancer cells through modulation of signaling pathways .

- Antimicrobial Effects : Compounds containing the tetraazole moiety have been reported to exhibit antimicrobial activity against various pathogens, suggesting their potential as therapeutic agents .

科学研究应用

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functionalization processes. The tetraazole ring system contributes to the compound's unique properties, enhancing its biological activity. The presence of trifluoromethyl and pyridylthio groups further modifies the electronic characteristics and solubility of the molecule, which are critical for its interaction with biological targets.

Anticancer Activity

Recent studies have shown that compounds containing tetraazole and related structures exhibit significant anticancer properties. For instance, triazole derivatives have been evaluated for their efficacy against various cancer cell lines. The compound is hypothesized to function similarly due to its structural analogies with known active compounds.

- Mechanism of Action : The proposed mechanism involves inhibition of tubulin polymerization, which is crucial for cancer cell division. In silico docking studies have suggested that the compound may bind effectively to the colchicine site on tubulin, thus preventing mitotic spindle formation .

- Cell Line Studies : Preliminary evaluations indicate that similar compounds show GI50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range against several human cancer cell lines, suggesting a promising lead for further development .

Drug-Likeness and Bioavailability

The drug-likeness of this compound can be assessed through various parameters such as Lipinski's Rule of Five. The presence of polar functional groups may enhance its solubility while maintaining an appropriate balance between hydrophilicity and lipophilicity. This balance is essential for achieving adequate bioavailability when administered therapeutically.

Potential Therapeutic Uses

- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties against a range of pathogens. The incorporation of the tetraazole moiety is believed to enhance this activity due to its ability to disrupt microbial cell functions .

- Anti-inflammatory Effects : There is emerging evidence that triazole derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .

Case Study 1: Anticancer Screening

A series of tetraazole derivatives were synthesized and screened against a panel of human cancer cell lines. Among these, a derivative closely related to the compound showed potent activity with an LD50 (lethal dose for 50% of the population) value significantly lower than that of standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

In another study, various triazole derivatives were tested for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to enhanced activity compared to traditional antibiotics .

相似化合物的比较

Key Observations:

Fluorination : While Compounds 16/17 incorporate extensive perfluorinated chains for lipophilicity and metabolic stability, the target compound uses a single trifluoromethyl group, balancing electronic effects without excessive hydrophobicity .

Bioactivity : Pyrazoline derivatives () demonstrate antimicrobial activity, whereas Compounds 16/17 are designed for biomedical applications. The target compound’s nitrile and pyridylthio groups may enhance binding to metal ions or biological targets .

Research Findings and Limitations

- Bioactivity Data: No direct studies on the target compound’s bioactivity were found.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。